4-Benzyloxyphenylhydrazine hydrochloride

Organic Synthesis Process Chemistry Yield Optimization

4-Benzyloxyphenylhydrazine hydrochloride (CAS: 52068-30-1) is an arylhydrazine derivative characterized by a benzyloxy group on its phenyl ring, and is primarily supplied as a hydrochloride salt. It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and potential anticancer agents.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 52068-30-1
Cat. No. B1274144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenylhydrazine hydrochloride
CAS52068-30-1
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl
InChIInChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H
InChIKeyOVNUPJXMCMTQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenylhydrazine Hydrochloride: A Pro-Apoptotic Hydrazine Intermediate for Oncology and Organic Synthesis


4-Benzyloxyphenylhydrazine hydrochloride (CAS: 52068-30-1) is an arylhydrazine derivative characterized by a benzyloxy group on its phenyl ring, and is primarily supplied as a hydrochloride salt . It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and potential anticancer agents [1]. Notably, it has been identified as a pro-apoptotic agent, with reported activity in inducing programmed cell death in specific cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer) . This profile distinguishes it as a multifunctional building block with inherent biological relevance, making it a valuable asset in both medicinal chemistry and synthetic organic research [2].

Why Generic Hydrazine Analogs Cannot Substitute for 4-Benzyloxyphenylhydrazine Hydrochloride in High-Purity Synthesis and Targeted Oncology Research


Direct substitution of 4-Benzyloxyphenylhydrazine hydrochloride with simpler analogs like 4-methoxyphenylhydrazine or phenylhydrazine is not scientifically justified. The presence of the specific 4-benzyloxy moiety imparts unique physicochemical properties, including a distinct melting point (187-189°C) and specific storage requirements (inert atmosphere at 2-8°C), which directly impact handling and long-term stability . More critically, the compound's reported biological activity—induction of apoptosis via estrogen receptor modulation in MCF-7 and LNCaP cells—is a functional outcome linked to its full molecular structure . While other hydrazines may exhibit different biological or chemical reactivity profiles [1], substituting them would introduce an unknown variable in assays or synthetic pathways, compromising data reproducibility and potentially leading to failed reactions or misinterpreted biological results.

Quantitative Differentiation Guide: Comparing 4-Benzyloxyphenylhydrazine Hydrochloride to its Closest Analogs


Synthesis Efficiency: Comparing Yield of 4-Benzyloxyphenylhydrazine Hydrochloride to 4-Methoxyphenylhydrazine

A published synthetic protocol for 4-Benzyloxyphenylhydrazine hydrochloride reports a high yield of 96% under optimized conditions (0°C, SnCl2 reduction) . In contrast, a classic preparation for the structurally analogous 4-Methoxyphenylhydrazine using a similar diazotization-reduction sequence with stannous chloride at -25°C is reported with a substantially lower yield of 70% [1]. This indicates a significant difference in the efficiency of preparing the 4-benzyloxy analog versus the 4-methoxy analog via comparable methods.

Organic Synthesis Process Chemistry Yield Optimization

Purity and Storage Stability: A Comparative Advantage of 4-Benzyloxyphenylhydrazine Hydrochloride

Commercially available 4-Benzyloxyphenylhydrazine hydrochloride is consistently specified with a high minimum purity of ≥98% (HPLC) [1]. Its long-term stability is well-defined, with established storage conditions of 2-8°C under an inert atmosphere . In contrast, many related arylhydrazines are known for their instability, and specifications for similar compounds are often lower (e.g., 95-97%) or less rigorously defined. For example, 4-ethoxyphenylhydrazine hydrochloride is noted as a 'useful research chemical' but without widely published, stringent stability protocols .

Analytical Chemistry Quality Control Stability

Biological Activity Profile: Reported Apoptotic Effect in Cancer Cell Lines

4-Benzyloxyphenylhydrazine hydrochloride has a reported functional activity of inducing apoptosis in breast cancer (MCF-7) and inhibiting the growth of prostate cancer (LNCaP) cell lines . While direct comparative IC50 data against closely related hydrazines in the same assay system is unavailable, this activity profile contrasts with other arylhydrazines. For instance, phenylhydrazine has been characterized as a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 0.25 ± 0.07 µM, a completely different mechanism of action [1]. This functional divergence underscores that biological activity is highly dependent on the specific aryl substituent.

Oncology Cell Biology Apoptosis

Optimal Application Scenarios for Procuring 4-Benzyloxyphenylhydrazine Hydrochloride Based on Product-Specific Evidence


High-Yield Synthesis of Complex Pharmaceutical Intermediates

Procurement of 4-Benzyloxyphenylhydrazine hydrochloride is scientifically justified for large-scale or multi-step syntheses where maximizing yield is paramount. The documented 96% yield from its optimized preparation, which is significantly higher than the 70% yield reported for the analogous 4-methoxyphenylhydrazine under similar conditions, suggests that its use as a building block can lead to more efficient and cost-effective downstream synthetic processes .

Development of ER-Targeted Pro-Apoptotic Agents

This compound is a rational procurement choice for oncology research programs focused on estrogen receptor (ER)-mediated apoptosis. Its reported ability to induce programmed cell death in MCF-7 breast cancer and LNCaP prostate cancer cell lines makes it a valuable chemical probe for studying ER signaling pathways and for initiating structure-activity relationship (SAR) studies in the development of novel anticancer therapeutics .

Analytical Method Development and Quality Control

The high and well-defined purity specification of ≥98% (HPLC) for commercially available 4-Benzyloxyphenylhydrazine hydrochloride makes it a suitable candidate for use as a reference standard in analytical chemistry. Its established and narrow melting point range (187-189°C) and distinct spectroscopic profile provide robust physical constants for identity verification and purity assessment in quality control laboratories [1].

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